1,4-Bis(4-aminophenoxy)-2-phenylbenzene is an organic compound notable for its structural and functional properties. It is classified under the category of aromatic amines and is primarily utilized in the synthesis of polyimides and other polymers due to its ability to enhance thermal stability and mechanical strength. This compound is characterized by its two 4-aminophenoxy groups attached to a central phenylbenzene moiety, contributing to its unique reactivity and applications in materials science.
The compound is derived from the reaction of 4-nitrophenol with various phenolic compounds, leading to the formation of polyimides. It can be classified as an aromatic amine, which plays a crucial role in polymer chemistry, particularly in the development of high-performance materials. The synthesis of 1,4-bis(4-aminophenoxy)-2-phenylbenzene can be traced back to various research studies focusing on polyimide synthesis and characterization .
The synthesis of 1,4-bis(4-aminophenoxy)-2-phenylbenzene typically involves several steps:
One method involves dissolving 4-nitrophenol derivatives in a solvent like dimethylformamide (DMF), followed by adding potassium carbonate and heating the mixture under reflux conditions . The subsequent reduction step typically employs palladium on carbon as a catalyst under hydrogen atmosphere, resulting in high yields of the target compound.
The molecular structure of 1,4-bis(4-aminophenoxy)-2-phenylbenzene features:
The molecular formula is , with a molecular weight of approximately 298.35 g/mol. The melting point is reported to be around °C, indicating good thermal stability for processing applications .
1,4-Bis(4-aminophenoxy)-2-phenylbenzene can undergo several chemical reactions:
In polymer chemistry, this compound's ability to form strong intermolecular interactions makes it suitable for creating high-performance thermoplastic polyimides. The reactions typically require controlled temperatures and specific catalysts to achieve optimal yields .
The mechanism of action for 1,4-bis(4-aminophenoxy)-2-phenylbenzene primarily revolves around its ability to form hydrogen bonds and π-π stacking interactions within polymer matrices. This leads to enhanced thermal stability and mechanical properties in polyimide films.
The interaction with dianhydrides during polymerization results in the formation of rigid structures that exhibit significant thermal resistance. Studies have shown that these polymers maintain their integrity at elevated temperatures, making them suitable for aerospace applications .
Relevant analyses include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which confirm its stability under various thermal conditions .
1,4-Bis(4-aminophenoxy)-2-phenylbenzene has significant scientific uses:
This compound's versatility highlights its importance in both industrial applications and research contexts, paving the way for innovations in material sciences.
1,4-Bis(4-aminophenoxy)-2-phenylbenzene represents a structurally advanced diamine monomer engineered for high-performance polymer systems. Characterized by a central phenyl-substituted benzene ring symmetrically flanked by aminophenoxy linkages, this compound bridges the gap between processability and extreme thermal resilience in advanced materials. Its development responds to the persistent challenge of balancing polymer backbone rigidity with sufficient chain mobility for melt processing—a critical requirement in aerospace, microelectronics, and separation membrane technologies [3] [6].
The compound features a central 1,4-disubstituted benzene ring with a phenyl group at the 2-position, creating a sterically asymmetric core. Each para-position of this central ring connects via ether linkages (–O–) to 4-aminophenyl termini. This molecular architecture delivers both conformational flexibility (through ether bonds and rotational freedom) and electronic anisotropy essential for charge transfer interactions in polymeric systems [2] [6].
Systematic Nomenclature:
Table 1: Structural Descriptors of 1,4-Bis(4-aminophenoxy)-2-phenylbenzene
Feature | Description |
---|---|
Core Structure | 1,4-Disubstituted benzene with 2-phenyl substituent |
Terminal Groups | Primary amines (–NH₂) on both ends |
Linkages | Ether (–O–) bonds connecting aminophenyl termini to central ring |
Molecular Formula | C₂₄H₂₀N₂O₂ (derived from C₁₈H₁₆N₂O₂ in TPE-Q + C₆H₄) [2] [9] |
Key Symmetry | Asymmetric due to 2-phenyl substitution |
The strategic incorporation of phenyl substitution at the 2-position emerged from efforts to overcome limitations of early symmetric diamines like 1,4-bis(4-aminophenoxy)benzene (TPE-Q, CAS 3491-12-1). While TPE-Q demonstrated efficacy in polyimide synthesis, its symmetrical structure occasionally promoted excessive crystallinity, hindering processability. Research circa 2010–2018 focused on introducing steric asymmetry via ortho-position modifications (e.g., phenyl groups, methyl substituents) to disrupt chain packing without sacrificing thermal stability [3] [6].
Synthesis typically employs a two-step Williamson etherification/reduction sequence:
Table 2: Evolution of Ether-Linked Diamine Monomers
Monomer Generation | Example Compound | Structural Feature | Limitation Addressed |
---|---|---|---|
First (1980s–2000s) | 1,4-Bis(4-aminophenoxy)benzene | Symmetric, unsubstituted core | Poor solubility in polyimides |
Second (2000s–2010s) | 4,4′-Bis((4-aminophenoxy)methyl)-1,1′-biphenyl | Biphenyl core with methylene spacers | Low Tg in polymers |
Third (2010s–Present) | 1,4-Bis(4-aminophenoxy)-2-phenylbenzene | Asymmetric phenyl-substituted core | Balanced crystallinity & processability |
This diamine’s structural innovation lies in its capacity to imbue polymers with contradictory properties: extreme thermal resilience coupled with melt-processability. Its significance manifests in three key domains:
Reaction with dianhydrides (e.g., PMDA, BTDA, HQDPA) yields polyimides with tailored properties:
The monomer’s bent geometry and ether linkages enable precise free-volume engineering in membranes:
Table 3: Key Applications and Performance Metrics
Application | Material System | Enhanced Property | Performance Data |
---|---|---|---|
Flexible Electronics Substrates | Polyimide/MoS₂ composites | Thermal stability during annealing | Device operation stability at 500°C [2] |
Dielectric Films | Polyimide/BN composites | Weibull breakdown strength & thermal conductivity | 440–540 MV/m breakdown; 2.75 W/m·K [2] |
Organic Solvent Nanofiltration | Polyimide membranes | Dye rejection & solvent flux | >99% dye rejection; 3446 L·m⁻²·h⁻¹ flux [2] |
Electrochemical Sensors | COF-based films | Sensitivity to nitroaromatics | Detection limit <1 ppm for TNP [2] |
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